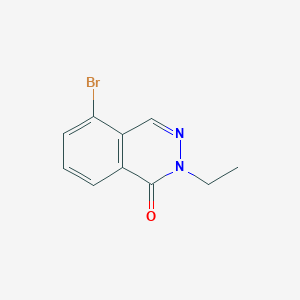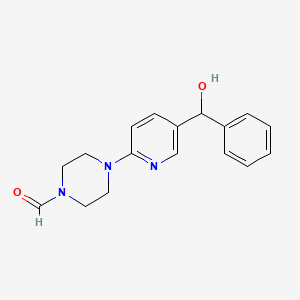
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyphenylmethyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce primary alcohols.
Applications De Recherche Scientifique
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and have distinct biological roles.
Uniqueness
4-(5-(Hydroxy(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyphenylmethyl and pyridinyl groups on the piperazine ring makes it a versatile intermediate for various applications.
Propriétés
Formule moléculaire |
C17H19N3O2 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
4-[5-[hydroxy(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O2/c21-13-19-8-10-20(11-9-19)16-7-6-15(12-18-16)17(22)14-4-2-1-3-5-14/h1-7,12-13,17,22H,8-11H2 |
Clé InChI |
KQOZLVHWIAAMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

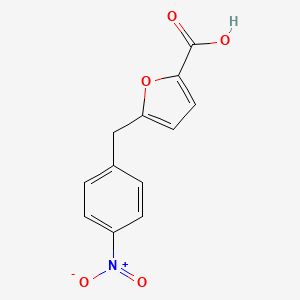
![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
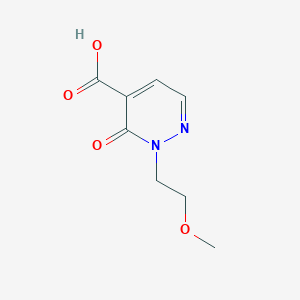
![5,6-Dihydro-4H-furo[2,3-c]pyrrole](/img/structure/B11788386.png)

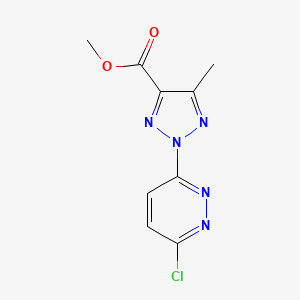
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
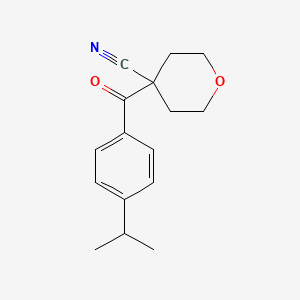

![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)
